molecular formula C22H27ClN2O4S B2983238 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide CAS No. 921915-56-2

3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide

Cat. No.: B2983238
CAS No.: 921915-56-2
M. Wt: 450.98
InChI Key: OJIHMRNERXWRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide belongs to the benzo[b][1,4]oxazepine class, characterized by a seven-membered heterocyclic ring fused to a benzene moiety. Its structure includes:

  • A 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine core, providing rigidity and stereochemical constraints.
  • An isobutyl group at the 5-position, enhancing lipophilicity and steric bulk.
  • A sulfonamide group at the 7-position, substituted with a 3-chloro-4-methylphenyl ring, which may influence electronic properties and binding interactions.

Properties

IUPAC Name

3-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-14(2)12-25-19-10-16(7-9-20(19)29-13-22(4,5)21(25)26)24-30(27,28)17-8-6-15(3)18(23)11-17/h6-11,14,24H,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIHMRNERXWRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure incorporates a chloro substituent and a tetrahydrobenzo[b][1,4]oxazepin core, which may influence its biological activity. This article aims to explore the biological activities associated with this compound based on current research findings.

Structural Features

The molecular formula for this compound is C22H27ClN2O4SC_{22}H_{27}ClN_{2}O_{4}S, with a molecular weight of approximately 450.98 g/mol. The structural complexity is highlighted by the presence of multiple functional groups that are believed to enhance its biological properties.

Property Value
Molecular Formula C22H27ClN2O4S
Molecular Weight 450.98 g/mol
CAS Number 921998-38-1

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects, including:

  • Anti-inflammatory Properties : The compound may inhibit pathways associated with inflammation, potentially through modulation of enzyme activity related to inflammatory responses.
  • Anticancer Potential : Similar compounds have shown promise as anticancer agents by targeting specific cellular pathways involved in tumor growth and proliferation.
  • Kinase Inhibition : Research indicates that this compound may act as a receptor-interacting protein 1 (RIP1) kinase inhibitor, which is significant as dysregulation of RIP1 kinase is associated with various inflammatory diseases and cancer .

The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the interactions with biological targets such as enzymes or receptors lead to modulation of biochemical pathways critical for inflammation and cancer progression.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:

  • A study on similar benzamide derivatives indicated promising anti-inflammatory activity in vitro and in vivo models .
  • Another investigation highlighted the potential of compounds featuring the tetrahydrobenzo[b][1,4]oxazepin structure in inhibiting specific kinase activities linked to cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Features
Target Compound Inferred Inferred 5-isobutyl, 3,3-dimethyl, 3-chloro-4-methylbenzenesulfonamide Sulfonamide group with chloro and methyl substituents; high steric bulk
N-(5-Isobutyl-3,3-dimethyl-4-oxo-...-4-(trifluoromethyl)benzamide () C23H24F3N2O3 430.5 4-(trifluoromethyl)benzamide Trifluoromethyl group enhances electronegativity and lipophilicity
5-Chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-...-2-methylbenzenesulfonamide () C20H23ClN2O4S 422.9 5-ethyl, 2-methylbenzenesulfonamide Smaller alkyl chain (ethyl) reduces steric hindrance
N-(5-Isobutyl-3,3-dimethyl-4-oxo-...-3-methoxybenzamide () C23H28N2O4 396.5 3-methoxybenzamide Methoxy group increases polarity and hydrogen-bonding potential
N-(5-Isobutyl-3,3-dimethyl-4-oxo-...-2-methylbenzamide () C23H28N2O3 380.5 2-methylbenzamide Ortho-methyl group introduces steric hindrance near the amide bond

Physicochemical and Functional Implications

A. Sulfonamide vs. Benzamide Linkages

  • Benzamide analogues (e.g., ) may exhibit stronger π-π stacking interactions due to planar aromatic systems, whereas sulfonamides prioritize hydrogen bonding .

B. Substituent Effects

  • Trifluoromethyl group () : Enhances metabolic stability and membrane permeability due to high electronegativity and lipophilicity .
  • Methoxy group () : Introduces polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration .

C. Alkyl Chain Variations

  • Isobutyl (Target) : Increases hydrophobicity and steric bulk compared to ethyl (), which may influence binding pocket compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.